molecular formula C14H15N3O2S B2675231 2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1798638-44-4

2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2675231
CAS RN: 1798638-44-4
M. Wt: 289.35
InChI Key: HRIIMGSRVOAHEI-UHFFFAOYSA-N
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Description

2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties A study detailed the synthesis of related compounds as inhibitors of specific glycosidases, highlighting the chemical versatility and potential for modification of such acetamide derivatives. The modification of the acetamido group through sulfur replacement indicates the compound's utility in synthesizing inhibitors for enzymatic activity, showcasing its application in developing therapeutic agents against diseases associated with enzyme malfunction (Bedi, Shah, & Bahl, 1978).

Biological Evaluation and Therapeutic Potential Research on derivatives of similar structural motifs has demonstrated significant biological activities, including acting as potent and selective kappa-opioid agonists. This suggests the compound's potential application in pain management and the development of analgesics with reduced side effects (Barlow et al., 1991). Additionally, thioureido-acetamides have been used in heterocyclic syntheses, leading to compounds with excellent atom economy, indicating the compound's utility in creating heterocyclic structures that could be valuable in pharmaceutical development (Schmeyers & Kaupp, 2002).

Antimicrobial and Insecticidal Applications Derivatives of the compound have been investigated for their antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, highlighting its potential in addressing antibiotic resistance (Lin et al., 1995). Moreover, some novel heterocycles incorporating a thiadiazole moiety, starting from related compounds, demonstrated significant insecticidal activity against the cotton leafworm, suggesting its use in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

2-acetamido-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(18)16-8-14(19)17-6-11-4-13(7-15-5-11)12-2-3-20-9-12/h2-5,7,9H,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIIMGSRVOAHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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